

Application Note: Simultaneous Analysis of Histamine and 1-Methylhistamine by UHPLC-MS/MS

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Compound of Interest

Compound Name: 1-Methylhistamine dihydrochloride

Cat. No.: B162436

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Introduction

Histamine, a biogenic amine synthesized from the amino acid histidine, is a pivotal mediator in a wide array of physiological and pathological processes. It plays a crucial role in allergic reactions, inflammation, gastric acid secretion, and neurotransmission. The biological effects of histamine are mediated through its interaction with four distinct G-protein coupled receptors: H1, H2, H3, and H4. The metabolism of histamine is primarily carried out by two key enzymes: diamine oxidase (DAO), which is responsible for extracellular degradation, and histamine-N-methyltransferase (HNMT), which methylates histamine to form its main metabolite, 1-methylhistamine (also known as N τ -methylhistamine).

The simultaneous quantification of histamine and its metabolite, 1-methylhistamine, is of significant interest in various research fields, including allergy, immunology, pharmacology, and neuroscience. Monitoring the levels of both compounds can provide valuable insights into histamine turnover, the activity of the HNMT pathway, and the overall histaminergic system status in different biological matrices. This application note describes a robust and sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of histamine and 1-methylhistamine in biological samples.

Experimental Protocols

Materials and Reagents

- Histamine dihydrochloride (Sigma-Aldrich)
- **1-Methylhistamine dihydrochloride** (Sigma-Aldrich)
- Histamine-d4 dihydrochloride (for internal standard; Sigma-Aldrich)
- 1-Methylhistamine-d3 dihydrochloride (for internal standard; Toronto Research Chemicals)
- Acetonitrile (LC-MS grade; Fisher Scientific)
- Methanol (LC-MS grade; Fisher Scientific)
- Formic acid (LC-MS grade; Fisher Scientific)
- Ammonium acetate (LC-MS grade; Sigma-Aldrich)
- Ultrapure water (Milli-Q or equivalent)
- Plasma, urine, or cell culture media for sample preparation

Sample Preparation: Protein Precipitation for Plasma Samples

- Thaw plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 100 μ L of plasma.
- Add 10 μ L of internal standard working solution (containing histamine-d4 and 1-methylhistamine-d3).
- Add 400 μ L of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method

UHPLC System: A high-performance UHPLC system capable of binary gradient elution. **Mass Spectrometer:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: UHPLC Parameters

Parameter	Value
Column	Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature	40°C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Gradient Elution	0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Histamine	112.1	95.1	0.05	20	15
Histamine-d4 (IS)	116.1	99.1	0.05	20	15
1-Methylhistamine	126.1	109.1	0.05	25	18
1-Methylhistamine-d3 (IS)	129.1	112.1	0.05	25	18

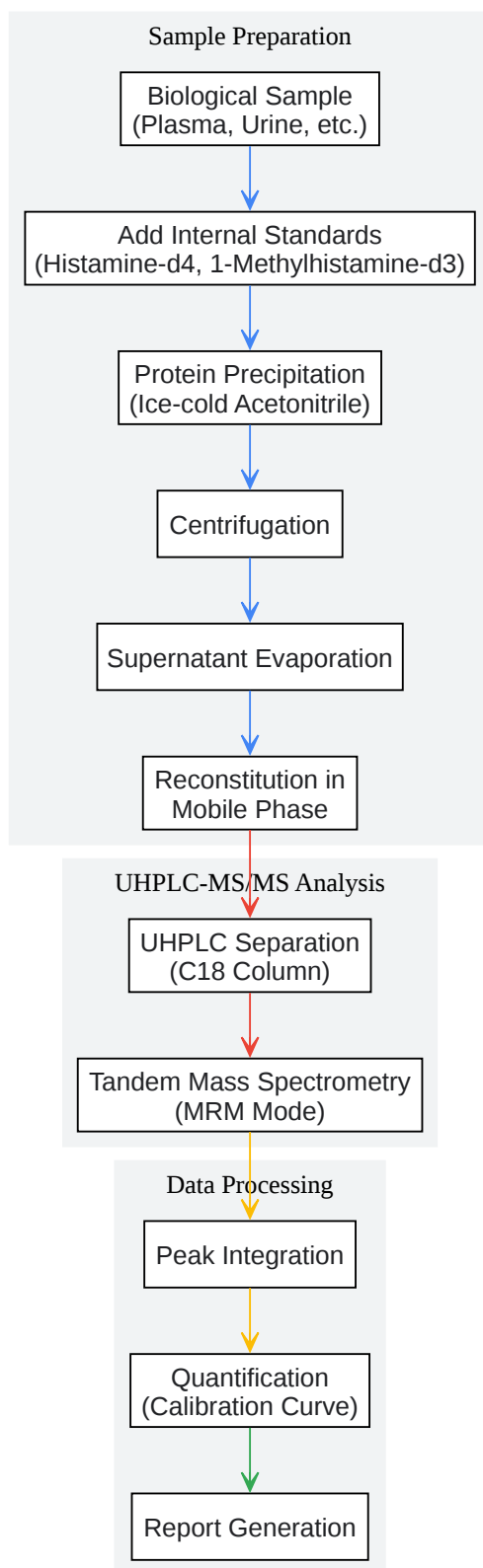
Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Data Presentation

Table 4: Method Performance Characteristics

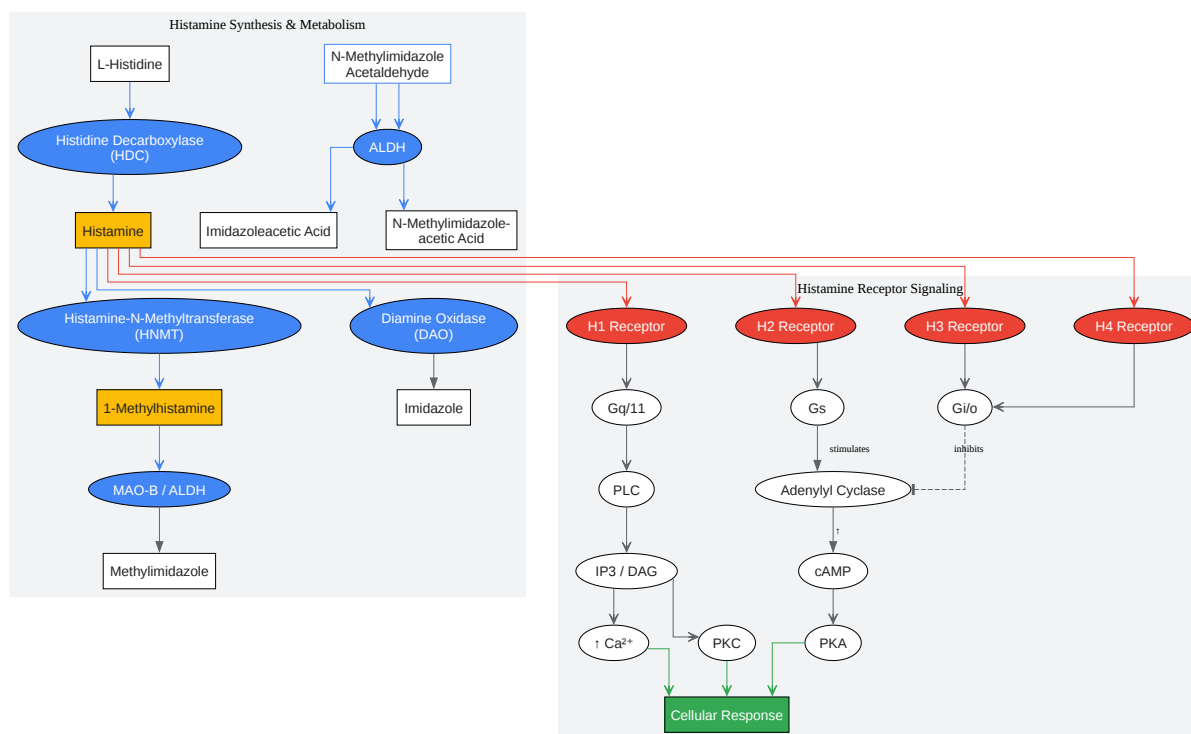
Parameter	Histamine	1-Methylhistamine
Linear Range	0.5 - 500 ng/mL	0.5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995	> 0.995
Limit of Detection (LOD)	0.1 ng/mL	0.15 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL	0.5 ng/mL
Intra-day Precision (%RSD)	< 10%	< 12%
Inter-day Precision (%RSD)	< 15%	< 15%
Recovery	85 - 110%	82 - 112%

Visualizations



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Caption: Experimental workflow for UHPLC-MS/MS analysis.



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Caption: Histamine metabolism and receptor signaling pathways.

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